methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate
Description
Methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate is a heterocyclic compound featuring a pyrano[4,3-c]pyrazole core substituted with a trifluoromethyl group and a methyl carbamate-linked ethyl chain. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carbamate moiety may influence hydrogen-bonding interactions and pharmacokinetic properties.
Properties
IUPAC Name |
methyl N-[2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O3/c1-19-10(18)15-3-4-17-8-2-5-20-6-7(8)9(16-17)11(12,13)14/h2-6H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKPKAZTBMOSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCN1C2=C(COCC2)C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound belongs to the class of pyrazoles, which are known to interact with a variety of biological targets.
Mode of Action
Pyrazoles, in general, are known for their diverse biological activities, which can be attributed to their ability to interact with various biological targets. The trifluoromethyl group in the compound could potentially enhance its lipophilicity, thereby improving its ability to cross biological membranes and interact with its targets.
Biological Activity
Methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 293.24 g/mol. The compound features a distinctive trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄F₃N₃O₃ |
| Molecular Weight | 293.24 g/mol |
| CAS Number | 1797237-93-4 |
Research indicates that pyrazole derivatives, including this compound, exhibit various biological activities such as:
- Antitumor Activity : Pyrazole derivatives are known for their inhibitory effects on key signaling pathways involved in cancer proliferation. Specifically, they have shown effectiveness against BRAF(V600E), EGFR, and Aurora-A kinase pathways . This suggests that the compound may have potential as an anticancer agent.
- Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties by modulating inflammatory cytokines and mediators . This could be beneficial in treating conditions characterized by chronic inflammation.
- Antimicrobial Activity : Some studies have reported that pyrazole derivatives possess antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
Case Studies
- Anticancer Properties : A study investigated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain pyrazoles exhibited significant cytotoxicity and even enhanced the efficacy of doxorubicin when used in combination therapies. The presence of substituents like trifluoromethyl was linked to increased activity against these cancer cell lines .
- Anti-inflammatory Research : Another study focused on the use of pyrazole compounds as inhibitors of ubiquitin-specific protease 7 (USP7), which plays a critical role in regulating inflammation and cancer progression. The findings suggested that this compound could serve as a lead compound for developing novel anti-inflammatory drugs targeting USP7 .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H14F3N3O3
- Molecular Weight : 293.24 g/mol
- IUPAC Name : Methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate
The compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity, making it an interesting candidate for drug development.
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets:
- AMPAR Modulation : Recent studies have identified this compound as a positive modulator of AMPA receptors (AMPAR), which are critical for synaptic transmission in the central nervous system. The optimization of this compound led to the identification of clinical candidates with favorable efficacy profiles .
- Neuroprotective Effects : Research indicates that compounds similar to methyl carbamate derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Agricultural Chemistry
Compounds with similar structures have been explored for their pesticidal properties. The trifluoromethyl moiety is known to enhance the bioactivity of pesticides:
Material Science
The unique physical properties imparted by the trifluoromethyl group allow for applications in material science:
- Fluorinated Polymers : Compounds like methyl carbamate derivatives can be utilized in the synthesis of fluorinated polymers, which are valued for their chemical resistance and thermal stability .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | AMPAR Modulator | |
| Similar Trifluoromethyl Compounds | Neuroprotective | |
| Fluorinated Pesticides | Insecticidal/Fungicidal |
Case Study 1: AMPAR Modulators
A study published by the University of Sussex explored a series of AMPAR positive modulators derived from similar structures. The research highlighted the importance of trifluoromethyl groups in enhancing binding affinity and selectivity towards AMPARs .
Case Study 2: Neuroprotection
In a pharmacological study assessing neuroprotective agents, compounds structurally related to methyl carbamate exhibited significant neuroprotection in cellular models of oxidative stress. These findings suggest potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogs, their substituents, molecular properties, and reported activities:
Key Comparative Analysis
Substituent Effects on Bioactivity
- Carbamate vs. Amide/Pyrrolidinone: The methyl carbamate in the target compound may offer distinct hydrogen-bonding capabilities compared to the pyrrolidinone in the GluA2-binding analog. Pyrrolidinone’s lactam structure facilitates strong interactions with polar residues in receptor pockets, whereas carbamates balance hydrophilicity and membrane permeability .
- Heterocyclic Variations: Replacing the pyrano oxygen with sulfur (thiopyrano) in 2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[...]acetonitrile) increases lipophilicity but may reduce metabolic stability due to sulfur’s susceptibility to oxidation .
Pharmacokinetic Implications
- Molecular Weight and Solubility: Compounds with smaller substituents (e.g., acetonitrile, MW 261.4) likely exhibit better membrane permeability, while bulkier groups (e.g., benzyl-pyrrolidinone, MW 369.35) may favor receptor binding but reduce solubility .
- Carbamate Stability : Methyl carbamates are generally more hydrolytically stable than esters but less so than amides, suggesting intermediate metabolic liability for the target compound .
Receptor Binding and Selectivity
The GluA2 receptor-binding analog (1-((4-(3-(trifluoromethyl)...)phenyl)methyl)-2-pyrrolidinone) demonstrates the importance of the pyrano-pyrazole core in interacting with glutamate receptors. The target compound’s carbamate group, however, may redirect selectivity toward other targets, such as kinases or proteases, due to its unique electronic profile .
Q & A
Basic: What are the recommended synthetic routes for methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic ring formation and functional group modifications. Key steps include:
- Pyrazole Ring Construction : Use cyclocondensation of hydrazine derivatives with β-ketoesters or trifluoromethyl-containing precursors, as seen in analogous pyrazole syntheses .
- Pyrano Ring Formation : Employ cyclization via acid-catalyzed or microwave-assisted methods to form the dihydropyrano moiety, similar to protocols for pyrano[2,3-c]pyrazole derivatives .
- Carbamate Installation : React the intermediate amine with methyl chloroformate under inert conditions (e.g., dry THF, 0–5°C) to avoid hydrolysis .
Optimization Strategies : - Use N,N-dimethylacetamide (DMA) as a solvent for improved solubility of trifluoromethyl intermediates .
- Optimize temperature (e.g., 80°C for cyclization) and catalyst loading (e.g., K₂CO₃ for deprotonation) to suppress side reactions .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- ¹H/¹³C NMR : Prioritize signals for the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR, split into quartets due to coupling with fluorine) and the carbamate NH (δ ~6.5–7.5 ppm in ¹H NMR, broad singlet) .
- LCMS/HRMS : Confirm molecular ion peaks ([M+H]⁺ or [M+Na]⁺) and isotopic patterns consistent with trifluoromethyl (19F) and carbamate (16O) groups .
- IR Spectroscopy : Validate carbamate C=O stretch (~1700–1750 cm⁻¹) and NH bend (~1530 cm⁻¹) .
Advanced: How can researchers address challenges in regioselectivity during the formation of the pyrano[4,3-c]pyrazole ring system, particularly when introducing the trifluoromethyl group?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro or carbonyl groups) to guide cyclization to the desired [4,3-c] position, as demonstrated in pyrano-pyrazole syntheses .
- Computational Modeling : Use DFT calculations to predict transition-state energies for competing regiochemical pathways, optimizing steric and electronic effects of the trifluoromethyl group .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific positions, favoring the target regiochemistry .
Advanced: What strategies are available to mitigate the formation of byproducts such as N-alkylated impurities during the carbamate installation step?
Methodological Answer:
- Controlled Stoichiometry : Use a slight excess of methyl chloroformate (1.2–1.5 eq.) to minimize over-alkylation .
- Low-Temperature Reactions : Maintain temperatures below 10°C to slow competing N-alkylation pathways .
- Purification : Employ silica gel chromatography with gradient elution (e.g., hexane/EtOAc) or recrystallization from ethanol/water mixtures to isolate the carbamate .
Advanced: In computational modeling studies, which molecular descriptors (e.g., logP, TPSA) are critical for predicting the pharmacokinetic behavior of this compound?
Methodological Answer:
- Topological Polar Surface Area (TPSA) : Correlates with membrane permeability; values >75 Ų suggest poor blood-brain barrier penetration .
- logP (Octanol-Water) : A logP ~2–3 balances solubility and absorption, critical for oral bioavailability .
- Hydrogen Bonding Capacity : Assess hydrogen bond donors/acceptors to predict metabolic stability (e.g., CYP450 interactions) .
Data Analysis: How should researchers reconcile discrepancies in reported NMR chemical shifts for analogous compounds synthesized under different solvent systems?
Methodological Answer:
- Solvent Referencing : Normalize shifts using solvent-specific reference standards (e.g., DMSO-d₆ vs. CDCl₃) .
- Paramagnetic Effects : Account for solvent-induced diamagnetic shielding variations, particularly for trifluoromethyl groups .
- Cross-Validation : Compare with HRMS or X-ray crystallography data to resolve ambiguous assignments .
Experimental Design: What factorial design approaches are suitable for evaluating the simultaneous effects of temperature, catalyst loading, and solvent polarity on the cyclization efficiency of the dihydropyrano ring?
Methodological Answer:
- Box-Behnken Design : A 3-factor, 3-level design minimizes experiments while quantifying interactions between variables (e.g., temperature: 60–100°C; catalyst: 0.5–2.0 eq.; solvent: DMF vs. THF) .
- Response Surface Methodology (RSM) : Model non-linear relationships to identify optimal conditions for yield and purity .
Stability: What accelerated stability testing protocols (e.g., ICH guidelines) are recommended to assess the hydrolytic degradation of the carbamate group under physiological pH conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 40°C/75% RH for 4 weeks .
- Analytical Monitoring : Track degradation via HPLC-UV (λ = 254 nm) and LCMS to identify hydrolysis products (e.g., methylamine and CO₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
